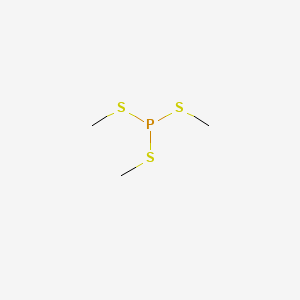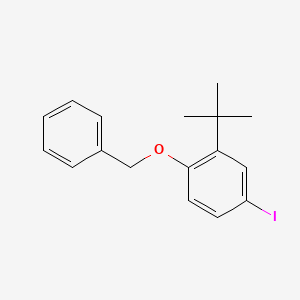
(Z)-5-oxidanylhept-4-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-5-hydroxy-4-hepten-3-one is an organic compound with the molecular formula C7H12O2. It is a hydroxy ketone, characterized by the presence of both a hydroxyl group (-OH) and a ketone group (C=O) within its structure. The compound is notable for its unique configuration, where the hydroxyl group and the double bond are in the Z (cis) configuration, meaning they are on the same side of the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-hydroxy-4-hepten-3-one can be achieved through several methods. One common approach involves the aldol condensation of acetaldehyde with 3-buten-2-one, followed by selective reduction of the resulting product. The reaction typically requires a base such as sodium hydroxide to catalyze the condensation, and a reducing agent like sodium borohydride for the reduction step.
Industrial Production Methods
On an industrial scale, the production of (Z)-5-hydroxy-4-hepten-3-one may involve more efficient catalytic processes. For instance, the use of transition metal catalysts can facilitate the selective hydrogenation of precursors under controlled conditions, ensuring high yield and purity of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-5-hydroxy-4-hepten-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond can be reduced to form a saturated hydroxy ketone.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) is typical.
Substitution: Acid chlorides or sulfonyl chlorides can be used to replace the hydroxyl group under acidic or basic conditions.
Major Products
Oxidation: 5-oxo-4-heptenoic acid or 5-oxo-4-hepten-3-one.
Reduction: 5-hydroxyheptan-3-one.
Substitution: Various substituted heptenones depending on the substituent introduced.
Applications De Recherche Scientifique
(Z)-5-hydroxy-4-hepten-3-one has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects, is ongoing.
Industry: It is utilized in the production of fragrances, flavors, and pharmaceuticals due to its unique chemical properties.
Mécanisme D'action
The mechanism by which (Z)-5-hydroxy-4-hepten-3-one exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may act as a substrate for enzymes involved in oxidation-reduction reactions, influencing metabolic pathways. The presence of both hydroxyl and ketone groups allows it to participate in hydrogen bonding and other interactions that can modulate its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-5-hydroxy-4-hepten-3-one: The E (trans) isomer, where the hydroxyl group and the double bond are on opposite sides.
5-hydroxyheptan-3-one: A saturated analog without the double bond.
4-hepten-3-one: A ketone without the hydroxyl group.
Uniqueness
(Z)-5-hydroxy-4-hepten-3-one is unique due to its Z configuration, which can influence its reactivity and interaction with other molecules. This configuration can lead to different physical and chemical properties compared to its E isomer or other analogs, making it valuable in specific applications where such properties are desired.
Propriétés
Formule moléculaire |
C7H12O2 |
|---|---|
Poids moléculaire |
128.17 g/mol |
Nom IUPAC |
(Z)-5-hydroxyhept-4-en-3-one |
InChI |
InChI=1S/C7H12O2/c1-3-6(8)5-7(9)4-2/h5,8H,3-4H2,1-2H3/b6-5- |
Clé InChI |
TVXLKVCZEAYIOO-WAYWQWQTSA-N |
SMILES isomérique |
CC/C(=C/C(=O)CC)/O |
SMILES canonique |
CCC(=CC(=O)CC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



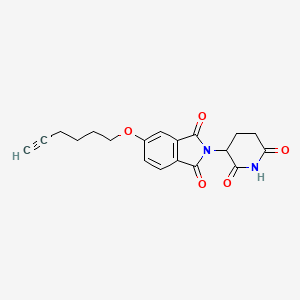
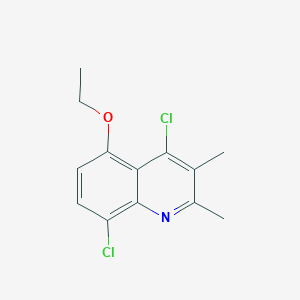
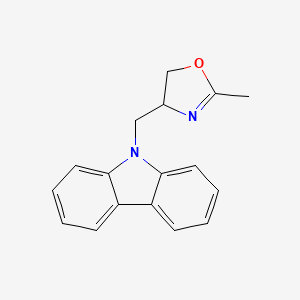
![12H-Indeno[1,2-b]phenanthrene](/img/structure/B14760709.png)
![2-amino-6-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-3H-pteridin-4-one](/img/structure/B14760713.png)
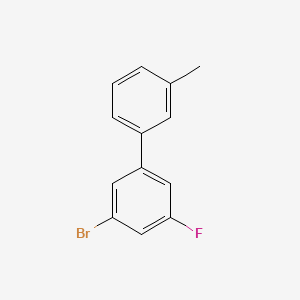
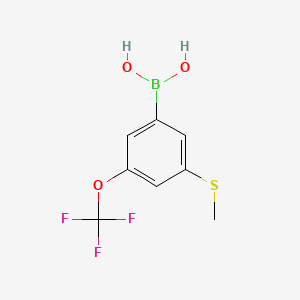

![3,20-dioxapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(13),2(10),4,6,8,11,14,16,18-nonaene](/img/structure/B14760742.png)
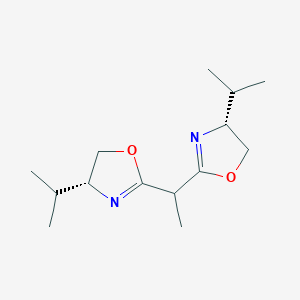
![N-[1-[(2R,3S,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B14760752.png)
